

Analytical methods for "4-Ethyl-2,5-dimethoxybenzaldehyde" characterization

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Compound of Interest

Compound Name:	4-Ethyl-2,5-dimethoxybenzaldehyde
CAS No.:	50505-61-8
Cat. No.:	B1583829

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An In-Depth Guide to the Analytical Characterization of **4-Ethyl-2,5-dimethoxybenzaldehyde**

Abstract

This comprehensive application note provides a detailed guide for the analytical characterization of **4-Ethyl-2,5-dimethoxybenzaldehyde** (CAS 50505-61-8), a key intermediate and research chemical.^[1] It is designed for researchers, analytical scientists, and professionals in drug development and quality control. This document outlines a multi-technique approach, leveraging chromatography and spectroscopy to ensure unambiguous identification, purity assessment, and structural elucidation. We present field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, reflecting our commitment to scientific integrity and reproducibility.

Introduction and Physicochemical Profile

4-Ethyl-2,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative. Its structural complexity, featuring an aldehyde, two methoxy groups, and an ethyl group on a benzene ring, necessitates a suite of orthogonal analytical techniques for full characterization. The methods described herein are designed to confirm its identity, quantify its purity, and verify its molecular structure, which are critical steps in synthesis validation, quality assurance, and regulatory compliance.

Table 1: Physicochemical Properties of **4-Ethyl-2,5-dimethoxybenzaldehyde**

Property	Value	Source
IUPAC Name	4-Ethyl-2,5-dimethoxybenzaldehyde	N/A
Synonyms	2,5-DIMETHOXY-4-ETHYLBENZALDEHYDE	[1]
CAS Number	50505-61-8	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1]
Molecular Weight	194.23 g/mol	[1]
Melting Point	46-47 °C	[1]
Boiling Point	319.7±37.0 °C (Predicted)	[1]

| Appearance | Crystalline Solid [[2] |

Chromatographic Analysis: Purity and Identification

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, or side-products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the premier method for analyzing volatile and thermally stable compounds like **4-Ethyl-2,5-dimethoxybenzaldehyde**. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then bombards the eluted compounds with electrons, causing fragmentation into

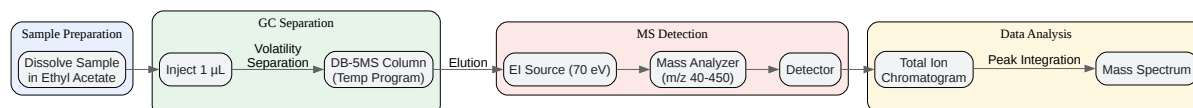
characteristic patterns. This provides a "fingerprint" for identification (mass spectrum) and a precise molecular weight.

Protocol 2.1: GC-MS Analysis

- **Sample Preparation:** Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or methanol.
- **Instrumentation:** Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- **GC Parameters:**
 - **Column:** Agilent DB-5MS or similar, 30 m x 0.25 mm ID x 0.25 µm film thickness.^{[3][4]} This non-polar column is robust and provides excellent separation for a wide range of aromatic compounds.
 - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
 - **Inlet Temperature:** 250 °C.
 - **Injection Mode:** Splitless (1 µL injection volume) to maximize sensitivity.
 - **Oven Program:**
 - **Initial temperature:** 100 °C, hold for 2 minutes.
 - **Ramp:** Increase at 10 °C/min to 280 °C.
 - **Final hold:** Hold at 280 °C for 5 minutes. This program ensures good separation from potential lower-boiling starting materials and higher-boiling side products.
- **MS Parameters:**
 - **Transfer Line Temperature:** 280 °C.
 - **Ion Source Temperature:** 230 °C.

- Ionization Energy: 70 eV.[4]
- Mass Range: Scan from m/z 40 to 450.
- Data Analysis:
 - Identify the peak corresponding to **4-Ethyl-2,5-dimethoxybenzaldehyde** based on its retention time.
 - Extract the mass spectrum for this peak. Confirm the presence of the molecular ion (M^+) at m/z 194.
 - Analyze the fragmentation pattern for characteristic ions (e.g., loss of methyl, ethyl, or carbonyl groups).

Expected Results: A major peak will be observed in the total ion chromatogram. The corresponding mass spectrum should display the molecular ion at m/z 194. Key fragment ions would likely include m/z 179 (loss of $-CH_3$), m/z 165 (loss of $-C_2H_5$), and m/z 166 (loss of $-CO$).



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Fig. 1: GC-MS Experimental Workflow.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is a complementary technique to GC-MS, particularly powerful for assessing the purity of non-volatile or thermally labile impurities that might not be detected by GC. A reverse-phase method (RP-HPLC) is ideal, where the non-polar stationary phase (C18) separates compounds based on their hydrophobicity. A UV detector is used for quantification, as the aromatic ring of the analyte is a strong chromophore.

Protocol 2.2: RP-HPLC Purity Assessment

- **Sample Preparation:** Prepare a stock solution of 1.0 mg/mL in methanol. Dilute to a working concentration of ~50 µg/mL using the mobile phase.
- **Instrumentation:** An HPLC system with a UV-Vis detector.
- **HPLC Parameters:**
 - **Column:** C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are the standard for reverse-phase chromatography due to their versatility and efficiency.
 - **Mobile Phase:** Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, a small amount of formic acid (0.1%) can be added.^{[4][5]}
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30 °C to ensure reproducible retention times.
 - **Injection Volume:** 10 µL.
- **Detector Settings:**
 - **Wavelength:** Monitor at the λ_{max} determined by UV-Vis spectroscopy (approx. 250-320 nm).
- **Data Analysis:**
 - Integrate the area of all peaks in the chromatogram.
 - Calculate purity using the area percent method: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100\%$.
 - For quantification, a calibration curve must be generated using certified reference standards.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide definitive structural information by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural determination. ^1H NMR provides information on the number and connectivity of hydrogen atoms, while ^{13}C NMR identifies all unique carbon environments. The chemical shifts are highly sensitive to the electronic environment of each nucleus, allowing for precise mapping of the molecular structure.^{[6][7][8]}

Protocol 3.1: NMR Sample Preparation

- Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent that dissolves a wide range of organic compounds and has a simple, well-defined solvent peak.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected Spectral Data:

Table 2: Predicted ^1H and ^{13}C NMR Data for **4-Ethyl-2,5-dimethoxybenzaldehyde** (in CDCl_3)

Assignment	¹ H Chemical Shift (δ, ppm)	¹ H Multiplicity	¹ H Integration	¹³ C Chemical Shift (δ, ppm)
Aldehyde (-CHO)	~10.4	Singlet (s)	1H	~190.5
Aromatic H-3	~7.3	Singlet (s)	1H	~110.2
Aromatic H-6	~7.1	Singlet (s)	1H	~112.8
Methoxy (-OCH ₃) at C-2	~3.9	Singlet (s)	3H	~56.1
Methoxy (-OCH ₃) at C-5	~3.85	Singlet (s)	3H	~55.9
Ethyl (-CH ₂ CH ₃)	~2.7	Quartet (q)	2H	~22.5
Ethyl (-CH ₂ CH ₃)	~1.25	Triplet (t)	3H	~15.8
Aromatic C-1	-	-	-	~125.0
Aromatic C-2	-	-	-	~158.0
Aromatic C-4	-	-	-	~135.0
Aromatic C-5	-	-	-	~154.0

Note: Predicted shifts are based on standard values for substituted benzaldehydes and may vary slightly.[6][9] The carbonyl carbon is highly deshielded and appears far downfield, which is diagnostic for aldehydes.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Protocol 3.2: FTIR Analysis (KBr Pellet Method)

- Thoroughly mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

- Grind the mixture to a fine powder.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Acquire the spectrum from 4000 to 400 cm^{-1} .

Expected Spectral Data:

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~2970-2850	C-H Stretch	Ethyl ($-\text{CH}_2\text{CH}_3$)
~2830, ~2730	C-H Stretch (Fermi doublet)	Aldehyde ($-\text{CHO}$)
~1685	C=O Stretch	Aromatic Aldehyde
~1600, ~1500	C=C Stretch	Aromatic Ring
~1270, ~1040	C-O Stretch	Aryl-Alkyl Ether ($-\text{OCH}_3$)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic structure and conjugated systems within a molecule. The benzaldehyde core contains a conjugated π -system (aromatic ring and carbonyl group), which gives rise to characteristic electronic transitions ($\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$) upon absorption of UV radiation.[\[10\]](#)[\[11\]](#)

Protocol 3.3: UV-Vis Analysis

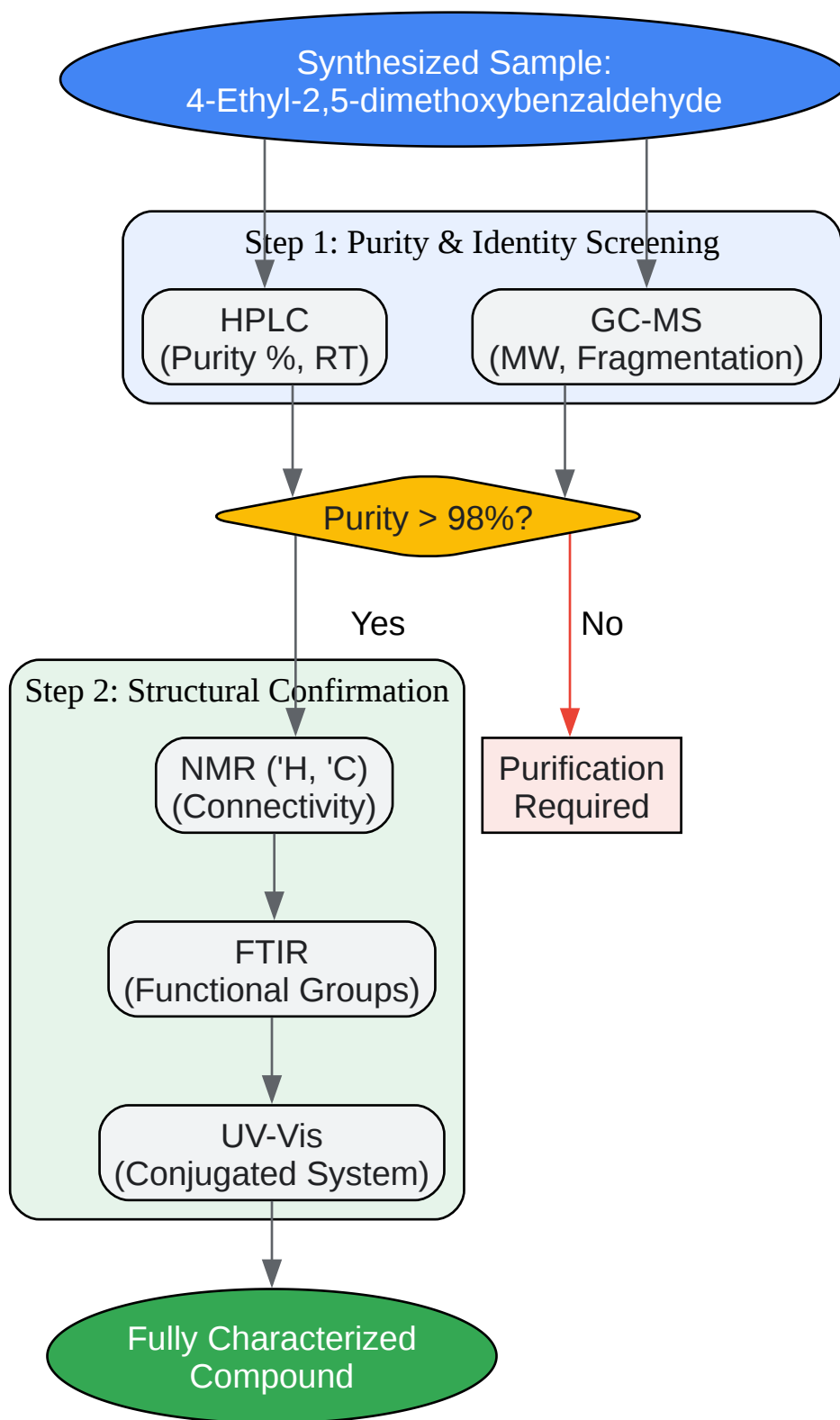
- Prepare a dilute solution of the sample (~5-10 $\mu\text{g/mL}$) in a UV-transparent solvent, such as ethanol or acetonitrile.
- Use a quartz cuvette with a 1 cm path length.
- Record the absorbance spectrum from 200 to 400 nm against a solvent blank.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Expected Results: The spectrum is expected to show two main absorption bands characteristic of aromatic aldehydes:

- A strong absorption band (high molar absorptivity) around 250-270 nm, corresponding to the $\pi \rightarrow \pi^*$ transition of the conjugated system.
- A weaker absorption band (low molar absorptivity) around 310-330 nm, corresponding to the $n \rightarrow \pi^*$ transition of the carbonyl group.[\[11\]](#)[\[12\]](#)

Integrated Analytical Workflow

For comprehensive characterization, these techniques should be used in a logical sequence. Purity is first established by chromatography, followed by definitive structural confirmation using a combination of spectroscopic methods.



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Fig. 2: Integrated workflow for complete characterization.

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